(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClN and its molecular weight is 199.72. The purity is usually 95%.
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Scientific Research Applications
Antiamoebic Activity and Non-Toxicity
A study conducted by Zaidi et al. (2015) explored the antiamoebic activity of chalcones possessing N-substituted ethanamine. Their research demonstrated that several compounds exhibited better activity against the HM1: IMSS strain of Entamoeba histolytica than the standard drug metronidazole. Notably, certain compounds also showed good cell viability, indicating their non-toxic nature (Zaidi et al., 2015).
Multifunctional Biocide
Walter and Cooke (1997) discussed the application of 2-(Decyithio)Ethanamine Hydrochloride as a multifunctional biocide in recirculating cooling water systems. This compound exhibits broad-spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Synthesis of Antiobesity Drug Lorcaserin
Zhu et al. (2015) achieved a novel synthesis of the antiobesity drug lorcaserin hydrochloride, involving N-protection, N-alkylation, deprotection, intramolecular Friedel–Crafts alkylation, chiral resolution, and final salification, resulting in a high yield and purity of lorcaserin hydrochloride. This highlights the importance of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride in the synthesis of therapeutically relevant compounds (Zhu et al., 2015).
Synthesis of Nonbenzenoid Analog of Biogenic Amine
Kurokawa (1983) synthesized 2-(4-Azulenyl)ethanamine derivatives as nonbenzenoid analogs of biologically active amines, highlighting the diversity in the application of ethanamine derivatives in synthesizing structurally unique bioactive compounds (Kurokawa, 1983).
Preparation of Enriched Ethanamine Hydrochlorides
Yilmaz and Shine (1988) described the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides, showcasing the versatility of ethanamine hydrochlorides in isotopic labeling, which is crucial for molecular tracking and drug development research (Yilmaz & Shine, 1988).
Beta-Adrenoceptor Agonists' Effects
Dumas et al. (1998) investigated the effects of beta3-adrenoceptor agonists on pulmonary circulation, using ethanamine hydrochloride derivatives. This study underscores the role of these compounds in understanding receptor mechanisms and their therapeutic implications (Dumas et al., 1998).
Synthesis of Ureas Containing Ibuprofen Fragment
Gladkikh et al. (2021) synthesized ureas containing an ibuprofen fragment, using 1-(4-isobutylphenyl)ethanamine. This reflects the compound's utility in creating molecules with potential as multitarget inhibitors, demonstrating its importance in medicinal chemistry (Gladkikh et al., 2021).
Properties
IUPAC Name |
(1S)-1-(4-propan-2-ylphenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSMWEMLBQTBPN-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704174 | |
Record name | (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222737-88-4 | |
Record name | (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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